Disialo-Asn

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C88H144N8O64 |

|---|---|

Molecular Weight |

2338.1 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C88H144N8O64/c1-21(105)90-42-28(111)8-87(85(136)137,159-70(42)48(116)30(113)10-97)141-19-39-52(120)59(127)63(131)80(150-39)153-67-35(15-102)147-78(46(57(67)125)94-25(5)109)157-73-61(129)50(118)32(12-99)144-83(73)140-18-38-54(122)72(65(133)82(149-38)155-69-37(17-104)146-77(45(56(69)124)93-24(4)108)152-66-34(14-101)143-75(44(55(66)123)92-23(3)107)96-41(115)7-27(89)76(134)135)156-84-74(62(130)51(119)33(13-100)145-84)158-79-47(95-26(6)110)58(126)68(36(16-103)148-79)154-81-64(132)60(128)53(121)40(151-81)20-142-88(86(138)139)9-29(112)43(91-22(2)106)71(160-88)49(117)31(114)11-98/h27-40,42-75,77-84,97-104,111-114,116-133H,7-20,89H2,1-6H3,(H,90,105)(H,91,106)(H,92,107)(H,93,108)(H,94,109)(H,95,110)(H,96,115)(H,134,135)(H,136,137)(H,138,139)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63+,64+,65-,66+,67+,68+,69+,70+,71+,72-,73-,74-,75+,77-,78-,79-,80-,81-,82-,83-,84+,87+,88+/m0/s1 |

InChI Key |

RWCNHWQYVXEFPZ-AJHWVAAXSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)NC(=O)C)NC(=O)C[C@@H](C(=O)O)N)CO)CO)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)NC(=O)CC(C(=O)O)N)CO)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Architecture of Disialo-Asn: A Technical Guide for Researchers

An In-depth Examination of the Structure, Analysis, and Biological Significance of Disialo-Asn N-Glycans for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound refers to a complex carbohydrate structure, specifically a disialylated N-linked glycan, covalently attached to the amino acid asparagine (Asn). This motif is a fundamental component of many glycoproteins, playing a critical role in a myriad of biological processes, including cell signaling, protein folding, and immune responses. The terminal sialic acid residues are of particular importance, influencing molecular recognition, stability, and clearance of glycoproteins from circulation. This technical guide provides a comprehensive overview of the structure of a common this compound variant, a biantennary complex N-glycan. It details the methodologies for its characterization, presents available quantitative structural data, and explores its role in a key biological pathway.

Core Structure of this compound (Biantennary Complex Type)

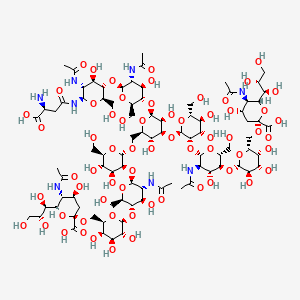

All N-glycans, including this compound, are built upon a common pentasaccharide core structure: Manα1-6(Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAcβ1-Asn.[1] In the case of a complex-type biantennary N-glycan, this core is further elaborated with two branches, or antennae. The "disialo" designation indicates the presence of two sialic acid (N-acetylneuraminic acid, Neu5Ac) residues, which typically cap the termini of these antennae. The sialic acids can be linked to the penultimate galactose (Gal) residues through different glycosidic bonds, most commonly α2,3 or α2,6 linkages.[2] The specific structure of a widely studied this compound is a biantennary glycan with two terminal Neu5Ac residues linked α2,6 to galactose.

A diagrammatic representation of this common this compound structure is provided below, illustrating the monosaccharide composition and their linkages.

Quantitative Structural Data

Table 1: Typical Glycosidic Linkage Torsion Angles (Φ/Ψ) for Disaccharide Fragments within a Biantennary N-Glycan

| Glycosidic Linkage | Disaccharide Fragment | Φ (degrees) | Ψ (degrees) |

| β1-4 | GlcNAcβ1-4GlcNAc | 55-65 | 0-10 |

| β1-4 | Manβ1-4GlcNAc | 75-85 | 5-15 |

| α1-3 | Manα1-3Man | 60-70 | -170 to -180 |

| α1-6 | Manα1-6Man | 60-70 | 170-180 |

| β1-2 | GlcNAcβ1-2Man | 50-60 | 10-20 |

| β1-4 | Galβ1-4GlcNAc | 60-70 | 10-20 |

| α2-6 | Neu5Acα2-6Gal | 50-60 | 170-180 |

Note: These values are approximations derived from conformational studies of N-glycan fragments and may vary depending on the specific glycoprotein and local environment.[3]

Experimental Protocols for Structural Characterization

The structural elucidation of this compound involves a multi-pronged approach, typically beginning with the release of the N-glycan from the protein, followed by purification, and detailed analysis.

N-Glycan Release and Purification

Objective: To cleave the N-glycans from the glycoprotein and isolate them for subsequent analysis.

Methodology: Enzymatic Release with PNGase F

-

Denaturation: The glycoprotein sample (approximately 100 µg) is denatured to ensure accessibility of the glycosylation sites to the enzyme. This is typically achieved by incubation in a solution containing a denaturant such as 1.33% (w/v) sodium dodecyl sulfate (SDS) at 65°C for 10 minutes.

-

Enzyme Digestion: After denaturation, a non-ionic detergent like 4% (v/v) Igepal-CA630 is added to counteract the inhibitory effect of SDS on the enzyme. Peptide-N-Glycosidase F (PNGase F) is then added (typically 1.2 U), and the mixture is incubated overnight at 37°C to release the N-glycans.

-

Purification: The released glycans are separated from the protein and other components. A common method is solid-phase extraction (SPE) using a graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) stationary phase.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify the different glycan structures present in the sample.

Methodology: HILIC-HPLC with Fluorescent Labeling

-

Fluorescent Labeling: The reducing terminus of the released glycans is derivatized with a fluorescent tag, such as 2-aminobenzamide (2-AB) or procainamide, to enable sensitive detection. This is achieved by reductive amination.

-

Chromatographic Separation: The labeled glycans are separated using a HILIC column. A typical mobile phase system consists of a gradient of acetonitrile and an aqueous buffer (e.g., 100 mM ammonium formate, pH 4.4). The separation is based on the hydrophilicity of the glycans.

-

Detection and Quantification: The separated glycans are detected by a fluorescence detector. The retention times are compared to a labeled glucose oligomer standard to determine the Glucose Unit (GU) value for each peak, which aids in structural identification. The peak area provides relative quantification of each glycan species.

Mass Spectrometry (MS) Analysis

Objective: To determine the precise mass and fragmentation pattern of the glycans for definitive structural assignment.

Methodology: ESI-QTOF-MS/MS

-

Sample Introduction: The purified glycans (either native or fluorescently labeled) are introduced into the mass spectrometer via an electrospray ionization (ESI) source, often coupled directly to an HPLC system (LC-MS).

-

MS1 Analysis: The mass-to-charge ratio (m/z) of the intact glycan ions is measured in a time-of-flight (TOF) analyzer to determine their molecular weight.

-

MS/MS Fragmentation: Specific precursor ions are selected and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions provide information about the monosaccharide sequence and branching patterns.

-

Data Analysis: The fragmentation spectra are interpreted to deduce the glycan structure. Databases and software tools can assist in this process by matching experimental data to known structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the anomeric configuration (α or β), glycosidic linkages, and three-dimensional conformation of the glycan.

Methodology: 1D and 2D NMR

-

Sample Preparation: The purified glycan sample (a few nanomoles to milligrams) is dissolved in deuterium oxide (D₂O).

-

1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify characteristic signals, such as those from anomeric protons.

-

2D NMR Experiments: A suite of two-dimensional NMR experiments, including COSY, TOCSY, and HSQC, are performed to assign all the proton and carbon resonances of each monosaccharide residue.

-

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are used to identify through-space correlations between protons on adjacent monosaccharide units, which provides information about the glycosidic linkages and the conformation of the glycan.

Biological Context: The Asialoglycoprotein Receptor Signaling Pathway

The sialic acid residues of this compound play a crucial role in regulating the lifespan of many serum glycoproteins. Removal of these terminal sialic acids exposes the underlying galactose residues, targeting the glycoprotein for clearance from the circulation via the asialoglycoprotein receptor (ASGPR) in the liver. This process is a key example of how the specific structure of this compound is involved in a biological signaling pathway.

The Role of this compound in Glycoprotein Homeostasis

Glycoproteins in the bloodstream, such as transferrin, are often terminated with sialic acids. This sialylation protects them from premature clearance. Over time, or due to enzymatic activity, these sialic acid residues can be removed, exposing the underlying galactose residues. This desialylated glycoprotein, now an asialoglycoprotein, is recognized by the ASGPR.

ASGPR-Mediated Endocytosis

The binding of an asialoglycoprotein to the ASGPR on the surface of hepatocytes triggers receptor-mediated endocytosis. The receptor-ligand complex is internalized into clathrin-coated vesicles, which then fuse with early endosomes. The acidic environment of the endosome causes the dissociation of the asialoglycoprotein from the receptor. The receptor is then recycled back to the cell surface, while the asialoglycoprotein is transported to the lysosome for degradation.

Below is a diagram illustrating the workflow for N-glycan analysis and the signaling pathway of ASGPR-mediated endocytosis.

Conclusion

The structure of this compound, a key feature of many glycoproteins, is integral to their biological function. This guide has detailed the molecular architecture of a common biantennary this compound, presented quantitative structural parameters, and outlined the rigorous experimental protocols required for its characterization. The elucidation of such structures through a combination of HPLC, mass spectrometry, and NMR spectroscopy is fundamental to understanding their roles in complex biological systems, such as the regulation of glycoprotein homeostasis via the asialoglycoprotein receptor pathway. For researchers in glycobiology and drug development, a thorough understanding of the structure and function of this compound is essential for the development of novel diagnostics and therapeutics.

References

- 1. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Protocol for automated N-glycan sequencing using mass spectrometry and computer-assisted intelligent fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Data bank of three-dimensional structures of disaccharides: Part II, N-acetyllactosaminic type N-glycans. Comparison with the crystal structure of a biantennary octasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Disialo-Asn in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate world of cellular communication and function is profoundly influenced by post-translational modifications, among which glycosylation stands out for its complexity and impact. Attached to asparagine (Asn) residues, N-linked glycans are critical modulators of protein structure, stability, and activity. This technical guide delves into the core functions of a specific glycoform, the Disialo-Asn, where an asparagine residue is modified with a biantennary complex N-glycan terminating in two sialic acid residues. Understanding the multifaceted roles of this compound is paramount for advancing research in cell biology, disease pathogenesis, and the development of novel therapeutics.

Core Functions of this compound in Cellular Physiology

The terminal sialic acid residues of this compound moieties are key players in a multitude of cellular events, primarily by modulating molecular recognition and signaling pathways. Their negative charge and strategic positioning on the cell surface and on secreted proteins influence protein conformation, receptor-ligand interactions, and cellular adhesion.

Modulation of Receptor Tyrosine Kinase (RTK) Signaling:

This compound plays a significant role in the regulation of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). The sialylation status of EGFR's N-glycans can influence its dimerization, activation, and subsequent downstream signaling cascades that govern cell proliferation, survival, and migration.[1][2][3] Aberrant sialylation, often leading to an increase in this compound structures, is a hallmark of many cancers and has been linked to therapeutic resistance.[4] The presence of α2,6-linked sialic acids on EGFR, for instance, can promote receptor activation and signaling through the AKT and NFκB pathways.[1]

Regulation of Integrin-Mediated Cell Adhesion:

Integrins, a family of cell surface receptors crucial for cell-matrix and cell-cell interactions, are also heavily glycosylated. The sialylation of β1 integrins, for example, can modulate their binding affinity for extracellular matrix components like fibronectin and galectin-3. Desialylation of α5β1 integrin has been shown to increase its binding to fibronectin. This modulation of adhesion dynamics is critical in processes such as cell migration, immune response, and tumor metastasis.

Quantitative Data on the Impact of Disialylation

The functional consequences of the presence or absence of terminal sialic acids on Asn-linked glycans can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from studies investigating the effects of sialylation.

| Glycoprotein | Ligand/Receptor | Method | Kd (Sialylated) | Kd (Desialylated) | Fold Change | Reference |

| α1-Acid Glycoprotein (AAG) | Dipyridamole | Microscale Thermophoresis | 1.3 µM | 0.8 µM | 1.6x increase in affinity | |

| α1-Acid Glycoprotein (AAG) | Lidocaine | Microscale Thermophoresis | 15.2 µM | 9.8 µM | 1.6x increase in affinity | |

| α1-Acid Glycoprotein (AAG) | Carvedilol | Microscale Thermophoresis | 2.5 µM | 1.8 µM | 1.4x increase in affinity | |

| IgG1 | FcγRIIIa (158V) | Bio-Layer Interferometry | Reference | Afucosylated, Sialylated: ~1.5x decreased affinity | - | |

| IgG1 | C1q | Bio-Layer Interferometry | Reference | Sialylated: Decreased affinity | - |

Table 1: Binding Affinity Data. This table illustrates the impact of sialylation on the binding affinity (Kd) of glycoproteins to their respective ligands or receptors.

| Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |

| Campylobacter jejuni Sialyltransferase Cst-II | Lacto-N-neotetraose (LNnT) | 6.9 mM | 1.0 s-1 | 145 | |

| Campylobacter jejuni Sialyltransferase Cst-II | Lacto-N-biose (LNB) | 35 mM | 0.4 s-1 | 11.4 |

Table 2: Enzyme Kinetic Parameters. This table presents the kinetic parameters of a bacterial sialyltransferase, providing insight into the efficiency of sialic acid transfer to different glycan acceptors.

Signaling Pathways Modulated by this compound

The influence of this compound on cellular signaling is a critical aspect of its function. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways where the sialylation of Asn-linked glycans plays a regulatory role.

Figure 1: EGFR Signaling Pathway. this compound modification of EGFR by ST6GAL1 can promote receptor dimerization and activation, leading to downstream signaling through the PI3K/AKT/NF-κB pathway, ultimately impacting cell proliferation and survival.

Figure 2: Integrin-Mediated Adhesion. The sialylation state of Asn-linked glycans on integrin β1 modulates its interaction with extracellular matrix proteins, thereby influencing cell adhesion, migration, and susceptibility to apoptosis.

Experimental Protocols for Studying this compound Function

A comprehensive understanding of this compound's role in cellular processes necessitates a combination of synthetic, analytical, and cell-based experimental approaches.

Synthesis and Purification of this compound Glycopeptides

Solid-Phase Peptide Synthesis (SPPS):

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide MBHA resin).

-

Fmoc-Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain using a standard coupling reagent like HATU/DIPEA.

-

Incorporation of Glycosylated Asparagine: Utilize a pre-synthesized Fmoc-Asn(Disialo-glycan)-OH building block. The glycan moiety is typically protected with acetyl groups. Couple this building block using the same conditions as other amino acids.

-

Fmoc-Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of 20% piperidine in DMF.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the glycopeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

-

Glycan Deprotection: Remove the acetyl protecting groups from the glycan moiety using a mild base, such as hydrazine or sodium methoxide in methanol.

Purification by High-Performance Liquid Chromatography (HPLC):

-

Column: Use a C18 reverse-phase HPLC column.

-

Mobile Phase: Employ a gradient of acetonitrile in water, both containing 0.1% TFA.

-

Detection: Monitor the elution of the glycopeptide at 220 nm.

-

Fraction Collection and Analysis: Collect fractions corresponding to the desired glycopeptide peak and confirm its identity and purity by mass spectrometry.

Characterization of this compound Glycopeptides

Mass Spectrometry (MS):

-

MALDI-TOF MS: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry can be used to determine the molecular weight of the purified glycopeptide, confirming the successful incorporation of the disialylated glycan.

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry can provide sequence information and confirm the site of glycosylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D and 2D NMR: Techniques such as 1H-NMR, COSY, and HSQC can be used to confirm the structure of the glycan moiety and the stereochemistry of the glycosidic linkages.

Cell-Based Functional Assays

Lectin Binding Assays:

-

Cell Culture: Culture cells of interest to confluence in a 96-well plate.

-

Lectin Incubation: Incubate the cells with biotinylated lectins that specifically recognize sialic acids (e.g., Sambucus nigra agglutinin (SNA) for α2,6-linked sialic acid or Maackia amurensis agglutinin (MAA) for α2,3-linked sialic acid).

-

Detection: Add streptavidin-HRP conjugate, followed by a colorimetric substrate.

-

Quantification: Measure the absorbance to quantify the amount of sialylated glycans on the cell surface.

Site-Directed Mutagenesis:

-

Primer Design: Design primers containing the desired mutation to change the asparagine residue in the N-glycosylation sequon (Asn-X-Ser/Thr) to a non-glycosylatable residue (e.g., Gln or Ala).

-

PCR Mutagenesis: Perform PCR using a high-fidelity polymerase and the designed mutagenic primers with the plasmid DNA encoding the protein of interest as a template.

-

Template Digestion: Digest the parental, non-mutated plasmid DNA with DpnI.

-

Transformation: Transform the mutated plasmid into competent E. coli for amplification.

-

Verification: Sequence the plasmid DNA to confirm the desired mutation.

-

Functional Analysis: Express the mutant protein in a suitable cell line and compare its function (e.g., signaling activity, ligand binding) to the wild-type protein.

Experimental Workflow for Investigating this compound Function

The following diagram illustrates a logical workflow for the comprehensive investigation of a specific this compound site on a protein of interest.

References

- 1. Sialylation of EGFR by ST6GAL1 induces receptor activation and modulates trafficking dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-glycans of growth factor receptors: their role in receptor function and disease implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Multiscale Molecular Dynamic Analysis Reveals the Effect of Sialylation on EGFR Clustering in a CRISPR/Cas9-Derived Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of Terminal Sialic Acids on N-Glycans: A Technical Guide for Researchers

Abstract

Terminal sialic acids, the nine-carbon sugar residues that cap the glycan chains of glycoproteins and glycolipids, are at the forefront of a multitude of biological processes critical to health and disease. Their strategic location on the cell surface and on secreted proteins allows them to act as key mediators of molecular and cellular recognition, influencing everything from immune responses and microbial pathogenesis to cancer progression and metastasis. This in-depth technical guide provides a comprehensive overview of the core biological roles of terminal sialic acids on N-glycans, with a focus on their function in signaling pathways and their implications for drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the functional significance of sialylation.

Introduction: The Gatekeepers of Cellular Communication

Sialic acids are a diverse family of over 50 different nine-carbon acidic monosaccharides, with N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) being the most common forms in mammals.[1] Humans, however, cannot synthesize Neu5Gc due to a mutation in the CMAH gene, making its presence on therapeutic proteins a potential immunogenic concern.[2] The process of adding sialic acids to the terminal positions of N-glycans, known as sialylation, is a critical post-translational modification that dramatically alters the physicochemical properties and biological functions of glycoproteins.[3][4] Their negative charge and hydrophilic nature contribute to the overall conformation and stability of these proteins, but more importantly, they serve as recognition epitopes for a variety of endogenous and exogenous binding partners.[5]

This guide will delve into the multifaceted roles of terminal sialic acids, exploring their interactions with key lectin families—Siglecs and selectins—and the downstream signaling cascades they initiate. Furthermore, we will examine the aberrant sialylation patterns that are a hallmark of various diseases, particularly cancer, and discuss the therapeutic opportunities that arise from targeting these modifications.

Molecular Recognition: The Sialic Acid-Lectin Dance

The biological functions of terminal sialic acids are largely mediated through their interactions with glycan-binding proteins, or lectins. Two major families of lectins, Siglecs and selectins, play pivotal roles in translating sialic acid recognition into physiological and pathological outcomes.

Siglecs: Regulators of the Immune System

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins primarily expressed on the surface of immune cells. They are critical regulators of immune responses, capable of distinguishing "self" from "non-self" through the recognition of sialic acid patterns on host cells. Most Siglecs contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that, upon ligand binding, recruit phosphatases like SHP-1 and SHP-2 to dampen activating signals.

This interaction is crucial for maintaining immune homeostasis and preventing autoimmunity. However, many pathogens and cancer cells exploit this mechanism by displaying sialic acids on their surface, thereby engaging inhibitory Siglecs on immune cells to evade immune destruction.

Selectins: Mediators of Cell Adhesion and Trafficking

Selectins are a family of C-type lectins expressed on leukocytes (L-selectin), endothelial cells (E-selectin and P-selectin), and platelets (P-selectin). They mediate the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels, a critical step in the inflammatory response and immune cell trafficking. The primary ligands for selectins are sialylated and fucosylated glycans, most notably the sialyl Lewis X (sLex) and sialyl Lewis A (sLea) antigens.

In the context of cancer, tumor cells can hijack this process by overexpressing selectin ligands, facilitating their adhesion to the endothelium and promoting metastasis to distant organs. This "leukocyte mimicry" is a key mechanism in the metastatic cascade.

Quantitative Data on Sialic Acid-Lectin Interactions

The affinity of sialic acid-containing ligands for Siglecs and selectins is a critical determinant of the biological outcome. These interactions are typically of low to moderate affinity, with dissociation constants (Kd) in the micromolar to millimolar range. However, the avidity of these interactions is significantly enhanced by the multivalent presentation of sialylated glycans on the cell surface.

Table 1: Binding Affinities of Sialylated Ligands to Selectins

| Ligand | Selectin | Dissociation Constant (Kd) | Method | Reference |

| Sialyl Lewisx | E-selectin | 107 ± 26 µM | Fluorescence Polarization | |

| Sialyl Lewisx | P-selectin | ~111.4 µM | Surface Plasmon Resonance | |

| Sialyl Lewisa | L-selectin | >1 mM | Cell Adhesion Inhibition | |

| 6-sulfo-sialyl Lewisx | L-selectin | High Affinity (qualitative) | Cell Adhesion |

Table 2: Binding Affinities of Sialylated Ligands to Siglecs

| Ligand | Siglec | Dissociation Constant (Kd) | Method | Reference |

| α2,6-sialyllactose | Siglec-2 (CD22) | ~110 µM | Surface Plasmon Resonance | |

| α2,3-sialyllactose | Siglec-4 (MAG) | ~0.3 µM | Surface Plasmon Resonance | |

| Sialyl-Tn | Siglec-15 | Low millimolar range | Glycan Array | |

| Disialylglobopentaose (DSGb5) | Siglec-10 | 50 nM | Glycan Microarray |

Aberrant Sialylation in Cancer

One of the most consistent biochemical alterations in cancer is aberrant glycosylation, with changes in sialylation being a prominent feature. This "hypersialylation" is often associated with increased tumor growth, invasion, metastasis, and immune evasion.

Table 3: Alterations in Sialylation in Various Cancers

| Cancer Type | Change in Sialylation | Associated Molecules/Markers | Clinical Significance | Reference(s) |

| Breast Cancer | Increased α2,6-sialylation | ST6GAL1, sTn antigen | Poor prognosis, metastasis | |

| Colorectal Cancer | Increased α2,3- and α2,6-sialylation | Sialyl Lewisx/a, MUC1 | Metastasis, chemoresistance | |

| Ovarian Cancer | Increased total sialic acid | sT antigen | Reduced survival | |

| Prostate Cancer | Increased α2,3-sialylation of PSA | Prostate-Specific Antigen (PSA) | Diagnostic marker | |

| Lung Cancer | Increased total sialic acid | Sialyl Lewisx | Poor prognosis, metastasis | |

| Melanoma | Increased ganglioside sialylation | GD2, GM3 | Therapeutic target |

The increased expression of sialylated structures on cancer cells can have profound consequences. For instance, the overexpression of sialyl Lewis antigens promotes metastasis by enhancing interactions with selectins on endothelial cells. Furthermore, the dense coat of sialic acids can mask underlying antigens, preventing their recognition by the immune system, and can directly engage inhibitory Siglecs on immune cells to suppress anti-tumor responses.

Experimental Protocols

The study of sialic acid biology relies on a variety of specialized techniques. Below are detailed methodologies for two key experimental approaches.

Quantification of Total Sialic Acid using DMB-HPLC

This protocol describes the quantification of total sialic acid in a glycoprotein sample using 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Materials:

-

Glycoprotein sample (10-100 µg)

-

2 M Acetic Acid

-

DMB labeling reagent (containing DMB, 2-mercaptoethanol, and sodium hydrosulfite in acetic acid)

-

Sialic acid standards (Neu5Ac and Neu5Gc)

-

HPLC system with a C18 reverse-phase column and fluorescence detector

-

Water bath or heating block

-

Microcentrifuge tubes

Procedure:

-

Acid Hydrolysis: a. To 10-100 µg of glycoprotein in a microcentrifuge tube, add 2 M acetic acid to a final volume of 50 µL. b. Incubate the sample at 80°C for 2-3 hours to release terminal sialic acids. c. Cool the sample to room temperature.

-

DMB Derivatization: a. Prepare the DMB labeling reagent immediately before use, protecting it from light. b. Add 50 µL of the DMB labeling reagent to the hydrolyzed sample. c. Also prepare a series of sialic acid standards (e.g., 0, 10, 25, 50, 100 pmol) and derivatize them in the same manner. d. Incubate all tubes at 50°C for 2.5 hours in the dark. e. Stop the reaction by adding 400 µL of water.

-

HPLC Analysis: a. Inject 20-50 µL of the derivatized sample and standards onto the RP-HPLC system. b. Separate the DMB-labeled sialic acids using an appropriate gradient of acetonitrile in water (e.g., 5-20% acetonitrile over 30 minutes). c. Detect the fluorescent derivatives using an excitation wavelength of 373 nm and an emission wavelength of 448 nm.

-

Quantification: a. Integrate the peak areas for Neu5Ac and Neu5Gc in both the samples and standards. b. Generate a standard curve by plotting peak area versus the amount of sialic acid for the standards. c. Determine the amount of Neu5Ac and Neu5Gc in the sample by interpolating their peak areas on the standard curve.

Static Cell Adhesion Assay

This protocol outlines a static cell adhesion assay to investigate the role of sialic acids in the adhesion of cells (e.g., cancer cells) to an endothelial cell monolayer.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Cancer cells expressing sialylated ligands

-

96-well tissue culture plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Neuraminidase (optional, for removing sialic acids)

-

Crystal Violet staining solution (0.5% in 20% methanol)

-

1% SDS solution

Procedure:

-

Prepare Endothelial Monolayer: a. Seed endothelial cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation. b. Optional: Activate the endothelial cells with a pro-inflammatory cytokine (e.g., TNF-α) for 4-6 hours prior to the assay to induce selectin expression.

-

Prepare Cancer Cells: a. Culture the cancer cells to be tested. b. Optional: To assess the role of sialic acids, treat a subset of the cancer cells with neuraminidase (e.g., 0.1 U/mL for 1 hour at 37°C) to remove terminal sialic acids. Wash the cells thoroughly with PBS to remove the enzyme. c. Resuspend the treated and untreated cancer cells in cell culture medium at a concentration of 1 x 106 cells/mL.

-

Adhesion Assay: a. Remove the culture medium from the confluent endothelial monolayer and wash gently with PBS. b. Add 100 µL of the cancer cell suspension (1 x 105 cells) to each well. c. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cell adhesion. d. Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

-

Quantification of Adherent Cells: a. Fix the remaining adherent cells with 100 µL of methanol for 10 minutes. b. Remove the methanol and stain the cells with 100 µL of 0.5% Crystal Violet solution for 10 minutes. c. Wash the wells thoroughly with water to remove excess stain. d. Solubilize the stain by adding 100 µL of 1% SDS solution to each well and incubate for 15 minutes with gentle shaking. e. Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Therapeutic Implications and Future Directions

The critical roles of sialic acids in pathophysiology, particularly in cancer and infectious diseases, have made them attractive targets for therapeutic intervention. Strategies currently being explored include:

-

Inhibition of Sialyltransferases: Small molecule inhibitors of sialyltransferases can prevent the aberrant hypersialylation of cancer cells, potentially reducing their metastatic potential and increasing their susceptibility to immunotherapy.

-

Sialidase-based Therapies: The enzymatic removal of sialic acids from the surface of cancer cells using sialidases can unmask tumor antigens and disrupt interactions with inhibitory Siglecs, thereby enhancing anti-tumor immune responses.

-

Targeting Siglec and Selectin Interactions: Monoclonal antibodies and small molecule antagonists that block the binding of sialylated ligands to Siglecs and selectins are in development to disrupt immune evasion and metastasis, respectively.

The field of glycobiology continues to uncover the intricate ways in which terminal sialic acids govern cellular behavior. Future research will likely focus on elucidating the specific sialo-glycoproteomic and -glycolipidomic signatures of different disease states, which will pave the way for the development of more targeted and effective glycan-based diagnostics and therapeutics. A deeper understanding of the complex interplay between sialylation and the tumor microenvironment will be crucial for harnessing the full therapeutic potential of targeting this fundamental biological modification.

Conclusion

Terminal sialic acids on N-glycans are far more than passive structural components; they are dynamic regulators of a vast array of biological processes. Their ability to mediate molecular recognition through interactions with Siglecs and selectins places them at the heart of cellular communication, immune regulation, and disease pathogenesis. The aberrant sialylation observed in cancer underscores their importance in malignancy and offers exciting new avenues for therapeutic intervention. The continued exploration of the "sialome" promises to unlock new insights into biology and provide innovative solutions for the treatment of a wide range of human diseases.

References

- 1. dot | Graphviz [graphviz.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Collection - Data from Monocyte Induction of E-SelectinâMediated Endothelial Activation Releases VE-Cadherin Junctions to Promote Tumor Cell Extravasation in the Metastasis Cascade - Cancer Research - Figshare [aacr.figshare.com]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. scienceopen.com [scienceopen.com]

The Advent of Disialo-Asn: A Technical Guide to its Discovery, Isolation, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery and characterization of complex N-linked glycans, particularly those terminating in multiple sialic acid residues, have been pivotal in advancing our understanding of cellular communication, immunology, and disease pathology. Among these, asparagine (Asn) residues carrying disialylated glycans, herein referred to as Disialo-Asn, represent a critical subset of post-translational modifications. Their exposed, negatively charged nature dictates a profound influence on protein conformation, stability, and intermolecular interactions. This technical guide provides an in-depth exploration of the historical discovery, modern isolation methodologies, and analytical techniques pertinent to this compound. Detailed experimental protocols are provided to facilitate the practical application of these methods in a research and development setting. Furthermore, this guide employs visual aids in the form of Graphviz diagrams to elucidate complex signaling pathways and experimental workflows, offering a comprehensive resource for professionals in the field.

Discovery and Historical Context

The "discovery" of this compound was not a singular event but rather an incremental process built upon the foundational discoveries in glycobiology. The initial identification of N-linked glycans attached to asparagine residues of proteins dates back to early biochemical analyses of abundant serum glycoproteins like immunoglobulins.[1] It was established that these glycans were attached to asparagine residues within the consensus sequon Asn-X-Ser/Thr, where X can be any amino acid except proline.[1]

The identification of sialic acids as terminal components of these glycan chains was a subsequent crucial step.[2] Early methods for characterizing N-glycans, though rudimentary by today's standards, laid the groundwork for understanding their structural diversity. The development of techniques like hydrazinolysis for the chemical release of N-glycans, followed by chromatographic separation, allowed for the initial characterization of different glycan species.[3][4]

The first definitive identification of N-glycans bearing more than one sialic acid residue emerged from detailed structural analyses of glycoproteins such as alpha-1-acid glycoprotein. The use of increasingly sophisticated analytical techniques, including capillary electrophoresis and mass spectrometry, enabled the separation and characterization of glycoforms, revealing the existence of bi-, tri-, and even tetra-antennary structures, many of which were capped with sialic acids. These studies were the first to implicitly identify "this compound" by characterizing glycopeptides where the asparagine-linked glycan was disialylated.

Isolation and Purification Methodologies

The isolation of this compound, either as a released glycan or as part of a glycopeptide, is a multi-step process requiring careful optimization. The general workflow involves the release of N-glycans from the glycoprotein, followed by purification and enrichment of the sialylated species.

Enzymatic Release of N-Glycans

The most common and effective method for releasing N-linked glycans is through enzymatic digestion with Peptide-N-Glycosidase F (PNGase F). This enzyme cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) residue of the glycan and the asparagine residue of the protein.

Experimental Protocol: In-Solution PNGase F Digestion

-

Protein Denaturation: Dissolve 100 µg of the glycoprotein in 20 µL of a denaturing buffer (e.g., 50 mM ammonium bicarbonate with 0.1% RapiGest SF). Heat at 95°C for 5 minutes.

-

Reduction and Alkylation (Optional but Recommended): Cool the sample to room temperature. Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.

-

PNGase F Digestion: Add 1-2 units of PNGase F to the protein solution. Incubate at 37°C for 12-18 hours.

-

Enzyme Inactivation and Peptide Precipitation: Add trifluoroacetic acid (TFA) to a final concentration of 0.5% to inactivate the PNGase F and precipitate the deglycosylated protein. Incubate at 37°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes.

-

Glycan Collection: Carefully collect the supernatant containing the released N-glycans.

Purification of Sialylated Glycans by HILIC-SPE

Hydrophilic Interaction Chromatography (HILIC) is a powerful technique for the separation of polar molecules like glycans. In a Solid Phase Extraction (SPE) format, HILIC is widely used to purify and enrich glycans from complex mixtures.

Experimental Protocol: HILIC-SPE Purification of Released N-Glycans

-

Cartridge Equilibration: Condition a HILIC SPE cartridge (e.g., 150 µL bed volume) by washing with 1 mL of ultrapure water, followed by 1 mL of 85% acetonitrile (ACN).

-

Sample Loading: Adjust the ACN concentration of the glycan-containing supernatant from the PNGase F digestion to at least 85% by adding the appropriate volume of ACN. Load the sample onto the equilibrated HILIC SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 85% ACN containing 1% TFA to remove salts and other hydrophobic contaminants. Repeat this wash step twice.

-

Elution: Elute the purified N-glycans with 2-3 aliquots of 100-200 µL of ultrapure water or a low concentration of an aqueous buffer (e.g., 50 mM ammonium formate).

-

Drying: Dry the eluted glycans in a vacuum centrifuge.

Analytical Techniques for this compound Characterization

Following purification, a variety of analytical techniques can be employed to identify and quantify disialylated N-glycans.

Fluorescent Labeling and HPLC/UPLC Analysis

For sensitive detection by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), the reducing end of the released glycans is typically derivatized with a fluorescent label, such as 2-aminobenzamide (2-AB) or procainamide.

Experimental Protocol: 2-AB Labeling of N-Glycans

-

Reagent Preparation: Prepare a labeling solution of 0.35 M 2-AB and 1 M sodium cyanoborohydride in a 30:70 (v/v) mixture of acetic acid and dimethyl sulfoxide (DMSO).

-

Labeling Reaction: Add 10 µL of the labeling solution to the dried glycans. Incubate at 65°C for 2 hours.

-

Purification of Labeled Glycans: The labeled glycans can be purified using HILIC-SPE, as described in section 2.2, to remove excess labeling reagent.

The labeled glycans are then separated by HILIC-UPLC with fluorescence detection. The retention time of the glycans can be compared to a labeled glycan library for structural identification. The relative abundance of disialylated species can be determined from the peak areas in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the detailed structural characterization of glycans. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provides rapid profiling of the glycan pool, while Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the separation and fragmentation of individual glycan isomers for detailed structural elucidation.

Experimental Protocol: MALDI-TOF MS Analysis of N-Glycans

-

Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in 50% ACN with 0.1% TFA.

-

Sample Spotting: Mix 1 µL of the purified glycan sample with 1 µL of the matrix solution directly on the MALDI target plate. Allow the spot to air dry.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The masses of the detected ions can be used to infer the monosaccharide composition of the glycans.

Quantitative Data on this compound Abundance

The relative abundance of disialylated N-glycans can vary significantly depending on the protein, cell type, and physiological state. The following tables summarize representative quantitative data from the literature.

Table 1: Relative Abundance of Sialylated N-Glycans on Human Serum IgG

| Glycan Sialylation State | Relative Abundance (%) |

| Asialo | ~85-90% |

| Monosialylated | ~10-15% |

| Disialylated | ~1-3% |

Table 2: Relative Abundance of Sialylated O-Glycans in HT-29 and Caco-2 Cells

| Cell Line | Sialylated O-Glycans (%) | Fucosylated Sialylated O-Glycans (%) | Most Abundant Sialylated Structure |

| HT-29 | ~100% | 12% | α(2–3)-disialylated Core 2 (>50%) |

| Caco-2 | 40% | ~20% | Mono- and disialylated Core 2 |

Signaling Pathways and Biological Functions

Disialylated N-glycans on the cell surface play crucial roles in mediating cellular interactions and signaling. Their terminal, negatively charged sialic acid residues are often recognized by a family of sialic acid-binding immunoglobulin-like lectins (Siglecs).

Siglec-Mediated Signaling

Siglecs are transmembrane proteins expressed predominantly on immune cells. The binding of sialylated glycans to the extracellular domain of Siglecs can trigger intracellular signaling cascades that modulate immune responses. Many inhibitory Siglecs contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs). Upon ligand binding, these ITIMs are phosphorylated, leading to the recruitment of phosphatases like SHP-1 and SHP-2, which in turn dephosphorylate key signaling molecules, thereby dampening cellular activation.

References

- 1. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Protein N-Glycosylation Analysis Strategy and Procedures - Creative Proteomics [creative-proteomics.com]

- 4. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Occurrence and Analysis of Disialo-Asn in Nature: A Technical Guide

Abstract

Disialo-Asn, a term referring to a disialylated biantennary complex-type N-glycan attached to an asparagine residue, represents a critical structural motif on many glycoproteins. These structures are not typically found as free entities in nature but are integral components of glycoproteins circulating in biological fluids and present on cell surfaces. Their terminal sialic acid residues play a pivotal role in a myriad of biological processes, including cell-cell recognition, immune modulation, and protein half-life regulation. This technical guide provides a comprehensive overview of the natural sources and abundance of glycoproteins bearing these disialylated structures, alongside detailed experimental protocols for their isolation, characterization, and quantification.

Introduction to this compound

This compound is a glycopeptide structure, specifically a disialylated N-glycan covalently linked to the amino acid asparagine (Asn). The core of this glycan is typically a biantennary complex-type structure, meaning it has two branches (antennae), each terminating with a sialic acid residue. The linkage of these sialic acids to the underlying galactose can be of different types, most commonly α2,3- or α2,6-, and this variation can significantly impact the biological function of the glycoprotein.

Sialic acids are key players in cellular communication and biological recognition.[1] Their negative charge and terminal position on glycans mediate interactions with various receptors, such as siglecs (sialic acid-binding immunoglobulin-like lectins), which are crucial in regulating immune responses. The degree of sialylation can also influence the circulating half-life of glycoproteins.

Natural Sources and Abundance of Disialylated N-Glycans

Disialylated N-glycans are ubiquitously found on a wide range of glycoproteins across various biological sources. This section details their presence and relative abundance in some of the most well-characterized natural sources.

Human Plasma

Human plasma is a rich source of glycoproteins, many of which carry disialylated N-glycans. Transferrin, an iron-transport protein, is a notable example where afucosylated diantennary disialylated glycans are the most abundant glycoform.[2][3][4] While absolute concentrations of "this compound" are not typically reported, the relative abundance of different glycoforms on specific proteins provides valuable insight.

| Glycoprotein | Source | Relative Abundance of Disialylated N-Glycans | Key Glycan Structures | Reference |

| Transferrin | Human Plasma | ~75% of total N-glycans are tetrasialylated (on the whole protein, which has two N-glycosylation sites) | Diantennary, disialylated, afucosylated | [2] |

| Alpha-1-acid glycoprotein (AGP) | Human Plasma | Highly sialylated, with a significant portion being di-, tri-, and tetra-sialylated | Complex bi-, tri-, and tetra-antennary structures |

Bovine Milk

Bovine milk and colostrum are excellent sources of glycoproteins, many of which are highly sialylated. Lactoferrin, an iron-binding glycoprotein with antimicrobial properties, is a prominent example. The sialylation of bovine milk glycoproteins is dynamic, with colostrum being more highly sialylated than mature milk.

| Glycoprotein | Source | Relative Abundance of Disialylated N-Glycans | Key Glycan Structures | Reference |

| Lactoferrin | Bovine Colostrum & Milk | Variable, with a significant proportion of mono- and di-sialylated glycans | Complex biantennary structures with α2,3- and α2,6-linked sialic acids | |

| Glycomacropeptide (from κ-casein) | Bovine Milk/Whey | Rich in sialylated O- and N-glycans | - |

Egg White

Egg white from various avian species is a readily available source of glycoproteins. Ovomucoid, a major allergen in egg white, is known to be glycosylated with sialylated N-glycans. Studies on pigeon and quail egg whites have also revealed the presence of disialylated glycan structures.

| Glycoprotein | Source | Relative Abundance of Disialylated N-Glycans | Key Glycan Structures | Reference |

| Ovomucoid | Pigeon Egg White | Disialyl glycans are present, though less abundant than monosialyl and neutral glycans. | Complex tri- and tetra-antennary structures | |

| Ovotransferrin | Pigeon Egg White | Lowest abundance of disialyl glycans among major glycoproteins | Complex triantennary structures with bisecting GlcNAc | |

| Ovomucin | Hen Egg White | Contains sialylated N- and O-glycans | Complex-type N-glycans with bisecting N-acetylglucosamine |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of disialylated N-glycans from a representative natural source, bovine milk.

Extraction and Purification of Glycoproteins from Bovine Milk

This protocol is adapted from methods for isolating glycoproteins from bovine milk whey.

Materials:

-

Fresh bovine milk

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Sodium chloride (NaCl)

-

Centrifuge and centrifuge tubes

-

Dialysis tubing (10 kDa MWCO)

-

Lyophilizer

Procedure:

-

Defatting: Centrifuge fresh bovine milk at 4,000 x g for 30 minutes at 4°C to separate the cream layer. Carefully collect the skim milk.

-

Casein Precipitation: Adjust the pH of the skim milk to 4.6 with 1 M HCl and incubate at 40°C for 30 minutes to precipitate caseins.

-

Whey Collection: Centrifuge the acidified milk at 10,000 x g for 30 minutes at 4°C. The supernatant, containing whey proteins (including lactoferrin), is carefully collected.

-

Ammonium Sulfate Precipitation: While stirring, slowly add solid ammonium sulfate to the whey to a final saturation of 60%. Allow the proteins to precipitate overnight at 4°C.

-

Protein Pellet Collection: Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitated glycoproteins.

-

Dialysis: Resuspend the pellet in a minimal volume of Tris-HCl buffer and dialyze extensively against the same buffer at 4°C to remove excess salt.

-

Lyophilization: Freeze-dry the dialyzed protein solution to obtain a purified glycoprotein powder.

Enzymatic Release of N-Glycans using PNGase F

This protocol is based on standard procedures for PNGase F digestion.

Materials:

-

Purified glycoprotein sample

-

Denaturing buffer (e.g., 5% SDS, 1 M DTT)

-

NP-40 (10% solution)

-

PNGase F (Peptide-N-Glycosidase F)

-

Sodium phosphate buffer (50 mM, pH 7.5)

-

Water bath or heat block

Procedure:

-

Denaturation: Dissolve 100 µg of the glycoprotein sample in 10 µL of sodium phosphate buffer. Add 2 µL of denaturing buffer and heat at 100°C for 10 minutes.

-

Neutralization: Cool the sample to room temperature. Add 2 µL of 10% NP-40 to counteract the SDS.

-

Enzymatic Digestion: Add 1 µL of PNGase F (typically 500 units/µL).

-

Incubation: Incubate the reaction mixture at 37°C for 12-18 hours (overnight).

-

Protein Precipitation: Add three volumes of cold ethanol to precipitate the deglycosylated protein. Incubate at -20°C for 30 minutes.

-

Glycan Collection: Centrifuge at 14,000 x g for 10 minutes. Carefully collect the supernatant containing the released N-glycans.

-

Drying: Dry the glycan-containing supernatant in a vacuum centrifuge.

Fluorescent Labeling of Released N-Glycans

This protocol describes a common method using 2-aminobenzamide (2-AB) for fluorescent labeling.

Materials:

-

Dried N-glycan sample

-

2-Aminobenzamide (2-AB) labeling solution (e.g., 0.35 M 2-AB in 30% acetic acid in DMSO)

-

Reducing agent solution (e.g., 1 M sodium cyanoborohydride in DMSO)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridges

-

Acetonitrile (ACN)

-

Water

Procedure:

-

Labeling Reaction: Resuspend the dried N-glycans in 5 µL of the 2-AB labeling solution. Add 5 µL of the reducing agent solution.

-

Incubation: Incubate the mixture at 65°C for 2 hours.

-

Purification:

-

Condition a HILIC SPE cartridge with water, followed by ACN.

-

Dilute the labeling reaction with ACN to a final concentration of 95%.

-

Load the diluted sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 95% ACN to remove excess labeling reagents.

-

Elute the labeled glycans with water.

-

-

Drying: Dry the eluted, labeled glycans in a vacuum centrifuge.

Quantification of Disialylated N-Glycans by HILIC-UPLC

This protocol outlines the analysis of fluorescently labeled N-glycans using Ultra-Performance Liquid Chromatography with a HILIC column and fluorescence detection.

Materials:

-

Dried, fluorescently labeled N-glycan sample

-

Acetonitrile (ACN)

-

Ammonium formate buffer (100 mM, pH 4.4)

-

UPLC system with a fluorescence detector and a HILIC column (e.g., BEH Glycan column)

-

Labeled glycan standards (optional, for calibration)

Procedure:

-

Sample Preparation: Reconstitute the dried, labeled N-glycans in a known volume of water or an ACN/water mixture.

-

Chromatographic Separation:

-

Equilibrate the HILIC column with a high percentage of ACN (e.g., 78%) in ammonium formate buffer.

-

Inject the sample onto the column.

-

Elute the glycans using a gradient of decreasing ACN concentration. Sialylated glycans will elute later than neutral glycans due to their charge and hydrophilicity.

-

-

Detection: Monitor the elution profile using a fluorescence detector (e.g., excitation at 330 nm and emission at 420 nm for 2-AB).

-

Quantification: The area of the peaks corresponding to disialylated glycans can be integrated and compared to the total area of all glycan peaks to determine the relative abundance. Absolute quantification can be achieved by using a standard curve generated from known amounts of labeled glycan standards.

Visualizations

Experimental Workflow

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. N-Glycosylation profiling of intact target proteins by high-resolution mass spectrometry (MS) and glycan analysis using ion mobility-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Comparative analysis of transferrin and IgG N-glycosylation in two human populations - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Complexity: A Technical Guide to the Biosynthesis of Biantennary Complex N-Glycans

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-linked glycosylation is a critical post-translational modification that profoundly influences the structure, function, and stability of a vast array of proteins. Among the diverse array of N-glycan structures, biantennary complex N-glycans are a prevalent and functionally significant class, playing crucial roles in cell-cell recognition, signaling, and the pharmacokinetics of therapeutic glycoproteins. Understanding the intricate biosynthetic pathway of these structures is paramount for researchers in cell biology, oncology, and immunology, as well as for professionals in the biopharmaceutical industry engaged in the development and manufacturing of glycoprotein therapeutics. This technical guide provides an in-depth exploration of the core biosynthetic pathway of biantennary complex N-glycans, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Core Biosynthesis Pathway: From High-Mannose to Biantennary Complex N-Glycans

The journey from a nascent high-mannose N-glycan to a mature biantennary complex structure is a highly orchestrated process that unfolds across two major cellular compartments: the endoplasmic reticulum (ER) and the Golgi apparatus. The initial stages in the ER involve the synthesis of a lipid-linked oligosaccharide precursor (Glc3Man9GlcNAc2-PP-Dol) and its en bloc transfer to nascent polypeptide chains.[1] Subsequent trimming of glucose and some mannose residues in the ER prepares the glycoprotein for its transit to the Golgi apparatus, where the intricate branching and diversification of the N-glycan occurs.[2]

The formation of a biantennary complex N-glycan is initiated in the medial-Golgi. This process is dependent on the sequential action of several key glycosidases and glycosyltransferases.

Step 1: The Gateway to Complexity - Action of α-Mannosidase II

Upon arrival in the medial-Golgi, the Man5GlcNAc2 structure is acted upon by α-mannosidase II. This enzyme specifically removes two mannose residues, creating the crucial GlcNAcMan3GlcNAc2 intermediate. This trimming step is a prerequisite for the subsequent addition of N-acetylglucosamine (GlcNAc) residues.[3]

Step 2: Initiating the First Antenna - The Role of N-Acetylglucosaminyltransferase I (MGAT1)

N-acetylglucosaminyltransferase I (MGAT1), also known as GlcNAc-TI, is a pivotal enzyme that catalyzes the addition of a GlcNAc residue from the sugar donor UDP-GlcNAc to the terminal α1,3-linked mannose residue of the GlcNAcMan3GlcNAc2 core.[4][5] This reaction forms a β1,2-linkage and marks the initiation of the first antenna of the complex N-glycan. The action of MGAT1 is the committed step towards the synthesis of hybrid and complex N-glycans.

Step 3: Building the Second Antenna - The Action of N-Acetylglucosaminyltransferase II (MGAT2)

Following the action of MGAT1, N-acetylglucosaminyltransferase II (MGAT2), or GlcNAc-TII, catalyzes the addition of a second GlcNAc residue from UDP-GlcNAc. This GlcNAc is attached in a β1,2-linkage to the terminal α1,6-linked mannose residue of the core structure. The completion of this step results in a biantennary N-glycan with two GlcNAc-terminating antennae, the foundational structure for further modifications.

Quantitative Data

The efficiency and specificity of the glycosyltransferases involved in biantennary N-glycan synthesis are critical determinants of the final glycan profile. The kinetic parameters of these enzymes provide valuable insights into the regulation of this pathway.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Organism/Cell Type | Reference |

| MGAT1 | Man₅-glycopeptide | 0.14 | 3.42 | Arabidopsis thaliana | |

| UDP-GlcNAc | 0.05 | Arabidopsis thaliana | |||

| MGAT2 | GlcNAcMan₃GlcNAc₂-Asn | N/A | N/A | Human | |

| UDP-GlcNAc | N/A | N/A | Human |

Note: Kinetic data can vary depending on the specific assay conditions, substrate, and enzyme source. The data for human MGAT2 is presented in the context of its structural analysis, with detailed kinetic parameters requiring specific experimental determination under defined conditions.

The relative abundance of different N-glycan structures can be quantified in various cell lines used for recombinant protein production. Chinese Hamster Ovary (CHO) cells are a commonly used host, and their N-glycan profile is of significant interest.

| Glycan Structure | Relative Abundance in CHO-K1 Cells (Surface) | Relative Abundance in CHO-K1 Cells (Lysate) | Reference |

| High-Mannose | 28.8% | 66.5% | |

| Sialylated | 48.1% | 13.5% | |

| Fucosylated | 37.9% | 25.5% | |

| Terminal-Galactosylated | 36.6% | 20.9% |

This table provides a general overview of the N-glycan distribution in CHO-K1 cells. The specific abundance of biantennary structures would require more detailed glycomic analysis.

Experimental Protocols

N-Glycan Release from Glycoproteins using PNGase F

This protocol describes the enzymatic release of N-linked glycans from a glycoprotein sample.

Materials:

-

Glycoprotein sample

-

PNGase F (Peptide-N-Glycosidase F)

-

Denaturing Buffer (e.g., containing SDS)

-

Reaction Buffer (e.g., containing NP-40 and a suitable buffer salt)

-

Heating block or water bath

-

Microcentrifuge tubes

Methodology:

-

Denaturation: a. In a microcentrifuge tube, combine the glycoprotein sample with the denaturing buffer. b. Heat the mixture at 100°C for 10 minutes to denature the protein. c. Immediately place the tube on ice to cool.

-

Deglycosylation: a. To the denatured glycoprotein, add the reaction buffer containing a non-ionic detergent like NP-40 to counteract the inhibitory effect of SDS on PNGase F. b. Add PNGase F to the reaction mixture. The amount of enzyme may need to be optimized based on the glycoprotein concentration. c. Incubate the reaction at 37°C for a minimum of 1 hour. For complex glycoproteins, a longer incubation time (e.g., overnight) may be necessary.

-

Sample Recovery: The released N-glycans are now in solution and can be separated from the deglycosylated protein for further analysis.

Fluorescent Labeling of Released N-Glycans with 2-Aminobenzamide (2-AB)

This protocol outlines the derivatization of released N-glycans with a fluorescent tag for detection in subsequent chromatographic analysis.

Materials:

-

Dried, released N-glycan sample

-

2-Aminobenzamide (2-AB) labeling solution (containing 2-AB and a reducing agent like sodium cyanoborohydride in a DMSO/acetic acid mixture)

-

Heating block

-

Solvents for cleanup (e.g., acetonitrile)

-

Solid-phase extraction (SPE) cartridges (e.g., HILIC)

Methodology:

-

Labeling Reaction: a. To the dried N-glycan sample, add the 2-AB labeling solution. b. Incubate the reaction mixture at 65°C for 2-3 hours.

-

Cleanup: a. After incubation, remove excess labeling reagents using a solid-phase extraction (SPE) protocol. A HILIC (Hydrophilic Interaction Liquid Chromatography) SPE cartridge is commonly used for this purpose. b. The labeled N-glycans are eluted and can be dried down for storage or reconstituted in a suitable solvent for analysis.

HILIC-UPLC Analysis of 2-AB Labeled N-Glycans

This protocol describes the separation and relative quantification of 2-AB labeled N-glycans using Ultra-High-Performance Liquid Chromatography (UPLC) with a HILIC column and fluorescence detection.

Materials:

-

2-AB labeled N-glycan sample

-

UPLC system with a fluorescence detector

-

HILIC column suitable for glycan analysis

-

Mobile Phase A: Ammonium formate buffer (e.g., 100 mM, pH 4.4)

-

Mobile Phase B: Acetonitrile

Methodology:

-

Sample Preparation: Reconstitute the labeled N-glycan sample in a solution with a high percentage of acetonitrile (e.g., 70-80%).

-

Chromatographic Separation: a. Equilibrate the HILIC column with the initial mobile phase conditions (high percentage of acetonitrile). b. Inject the sample onto the column. c. Elute the glycans using a gradient of decreasing acetonitrile concentration (increasing aqueous mobile phase).

-

Detection and Quantification: a. Monitor the elution of the labeled glycans using a fluorescence detector (excitation ~330 nm, emission ~420 nm for 2-AB). b. The retention time of the peaks can be compared to a dextran ladder or known standards to determine the glucose unit (GU) values for identification. c. The peak area of each glycan can be integrated to determine its relative abundance.

Glycosyltransferase Activity Assay

This protocol provides a general method for determining the activity of a glycosyltransferase, such as MGAT1 or MGAT2, using a radiolabeled sugar donor.

Materials:

-

Enzyme source (e.g., purified recombinant enzyme or cell lysate)

-

Acceptor substrate (e.g., a specific glycan or glycopeptide)

-

Radiolabeled donor substrate (e.g., UDP-[¹⁴C]GlcNAc)

-

Reaction buffer (containing appropriate pH, salts, and cofactors like Mn²⁺)

-

Stop solution (e.g., EDTA solution)

-

Method for separating product from unreacted substrate (e.g., anion-exchange chromatography)

-

Scintillation counter

Methodology:

-

Reaction Setup: a. Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and enzyme source. b. Initiate the reaction by adding the radiolabeled donor substrate.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Product Separation and Detection: a. Separate the radiolabeled product from the unreacted radiolabeled donor substrate using a suitable chromatographic method. b. Quantify the amount of radiolabeled product using a scintillation counter.

-

Activity Calculation: Calculate the enzyme activity based on the amount of product formed over time.

Conclusion

The biosynthesis of biantennary complex N-glycans is a sophisticated and highly regulated process that is fundamental to the function of many glycoproteins. A thorough understanding of this pathway, from the key enzymatic steps to the methods used for its investigation, is essential for advancing research in glycobiology and for the successful development of therapeutic glycoproteins. This guide has provided a comprehensive overview of the core biosynthetic pathway, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for scientists and researchers in this dynamic field. The continued exploration of this pathway will undoubtedly unveil new insights into cellular function and open new avenues for therapeutic intervention.

References

- 1. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Molecular basis of N-acetylglucosaminyltransferase I deficiency in Arabidopsis thaliana plants lacking complex N-glycans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Catabolism and Degradation of Disialo-Asn

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of N-linked glycoproteins is a fundamental cellular process essential for maintaining protein homeostasis and recycling valuable monosaccharides and amino acids. This process primarily occurs within the lysosome, where a series of hydrolases sequentially dismantle the complex glycan structures and the associated polypeptide backbone.[1][2] A critical component of many N-linked glycans is the terminal sialic acid residue, which often exists in multiple forms, such as in Disialo-Asn. This compound represents a glycoamino acid structure where a biantennary complex-type N-glycan, terminating in two sialic acid residues, is attached to an asparagine residue.

The complete degradation of this compound is crucial for normal cellular function. Deficiencies in the enzymes responsible for this process lead to a class of devastating lysosomal storage diseases, most notably Aspartylglucosaminuria (AGU).[3][4] In AGU, the final step of glycoasparagine degradation is impaired, leading to the accumulation of these molecules in lysosomes, causing progressive neurodegeneration and multi-systemic pathology.[5]

This technical guide provides a comprehensive overview of the core aspects of this compound catabolism. It details the enzymatic pathway, presents available quantitative data, outlines detailed experimental protocols for studying this process, and visualizes the key pathways and workflows. This document is intended to serve as a valuable resource for researchers investigating lysosomal biology, glycoprotein metabolism, and the development of therapeutic strategies for related genetic disorders.

The Lysosomal Catabolic Pathway of this compound

The degradation of this compound is a stepwise process that occurs in the acidic environment of the lysosome. The pathway involves the sequential action of several exoglycosidases, culminating in the cleavage of the asparagine-N-acetylglucosamine linkage by aspartylglucosaminidase.

The catabolic cascade for a typical this compound structure proceeds as follows:

-

Desialylation: The process is initiated by the removal of the terminal sialic acid residues. This is catalyzed by the lysosomal sialidase, also known as neuraminidase-1 (NEU1). NEU1 is part of a multienzyme complex that includes β-galactosidase and the protective protein/cathepsin A (PPCA), which is essential for its stability and activity.

-

Degalactosylation: Following the removal of sialic acids, the exposed terminal galactose residues are cleaved by lysosomal β-galactosidase.

-

Removal of N-acetylglucosamine: Next, β-N-acetylhexosaminidase acts on the terminal N-acetylglucosamine (GlcNAc) residues.

-

Mannose Cleavage: The mannose residues of the core glycan are then sequentially removed by the action of α-mannosidase and β-mannosidase.

-

Cleavage of the Chitobiose Core: The remaining chitobiose unit (GlcNAcβ1-4GlcNAc) linked to asparagine is cleaved. In some species, this is accomplished by chitobiase, while in others, β-N-acetylhexosaminidase performs this function.

-

Final Cleavage by Aspartylglucosaminidase (AGA): The final and critical step is the hydrolysis of the bond between the innermost GlcNAc and the asparagine residue. This is catalyzed by aspartylglucosaminidase (AGA). This releases the free N-acetylglucosamine and an aspartate residue, completing the degradation of the glycoasparagine.

Associated Signaling Pathways

Lysosomal storage diseases, including those resulting from impaired glycoprotein catabolism, are increasingly recognized as disorders that extend beyond simple substrate accumulation. The dysfunction of the lysosome has profound impacts on cellular signaling, leading to a cascade of secondary pathological events. Key signaling hubs that are affected include mTOR, AMPK, and calcium homeostasis.

-

mTOR Pathway: The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. In several lysosomal storage diseases, the mTORC1 signaling pathway is aberrantly activated. This is thought to be a consequence of the impaired lysosomal function and altered nutrient sensing.

-

AMPK Pathway: AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated in response to cellular stress and low energy levels. In the context of lysosomal dysfunction, AMPK can be activated as a response to the cellular stress caused by substrate accumulation.

-

Calcium Homeostasis: Lysosomes are important intracellular calcium stores, and their dysfunction can lead to dysregulation of calcium signaling. This can have widespread effects on cellular processes, including autophagy, membrane trafficking, and apoptosis.

Quantitative Data

Quantitative analysis of the enzymes and metabolites involved in this compound catabolism is crucial for understanding the pathophysiology of related disorders and for the development of diagnostic and therapeutic strategies. The following tables summarize available quantitative data.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km | Vmax | Source |

| Human Lysosomal Sialidase (NEU1) | Sialyl(α2-6)GalNAc | ~0.2 mM | Not Specified | |

| Human Aspartylglucosaminidase (AGA) | Asn-GlcNAc | ~0.5 mM | Not Specified |

Note: Specific kinetic data for the degradation of this compound is limited. The data presented are for analogous substrates.

Table 2: Aspartylglucosaminidase Activity in Health and Disease

| Sample Type | Condition | Enzyme Activity (mU/L) | Source |

| Human Serum | Healthy Donors | 2.503 - 3.897 (Average: 3.252) | |

| Human Serum | AGU Patients | 0.0123 - 0.251 (Average: 0.11) |

Table 3: Urinary Glycoasparagine Levels in Aspartylglucosaminuria (AGU)

| Glycoasparagine | Condition | Concentration | Source |

| 2-acetamido-N-(4'-l-aspartyl)-2-deoxy-β-d-glucopyranosylamine | AGU Patient Urine | Qualitatively elevated | |

| Sialylated Glycoasparagines | AGU Patient Urine | Qualitatively elevated |

Note: Precise quantitative data for urinary glycoasparagine concentrations are not consistently reported in the literature but are known to be significantly elevated in AGU patients.

Experimental Protocols

Protocol for Neuraminidase (Sialidase) Activity Assay

This protocol is adapted for a fluorometric assay using the substrate 4-methylumbelliferyl-α-D-N-acetylneuraminate (4-MU-NANA).

Materials:

-

4-MU-NANA substrate

-

Cell or tissue lysates

-

Assay buffer (e.g., 0.1 M sodium acetate, pH 4.5)

-

Stop solution (e.g., 0.5 M sodium carbonate, pH 10.5)

-

Fluorometer with excitation at ~365 nm and emission at ~450 nm

-

96-well black microplates

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer on ice.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

In a 96-well black microplate, add 20 µL of lysate (diluted to an appropriate concentration in assay buffer).

-

Prepare a standard curve using 4-methylumbelliferone (4-MU).

-

Initiate the reaction by adding 20 µL of 4-MU-NANA (e.g., 0.2 mM in assay buffer) to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 200 µL of stop solution.

-

Read the fluorescence on a fluorometer.

-

Calculate the enzyme activity based on the 4-MU standard curve and express as nmol/mg/hr.

Protocol for Aspartylglucosaminidase (AGA) Activity Assay

This protocol describes a fluorometric assay for AGA activity using the substrate L-aspartic acid β-(7-amido-4-methylcoumarin) (Asp-AMC).

Materials:

-

Asp-AMC substrate

-

Serum, plasma, or cell lysates

-

Assay buffer (e.g., 0.1 M sodium phosphate-citrate buffer, pH 6.0)

-

Stop solution (e.g., 0.5 M sodium carbonate, pH 10.5)

-

Fluorometer with excitation at ~380 nm and emission at ~460 nm

-

96-well black microplates

Procedure:

-

Prepare cell lysates or use serum/plasma samples.

-